Platelet 12-Lipoxygenase Single-Concentration Engagement vs. Structurally Divergent Comparator Scaffolds
In a single-concentration in vitro screen at 30 µM against human platelet 12-lipoxygenase (12-LOX), 3-cyclopentyl-3-oxo-2-phenylpropanenitrile was tested for enzyme binding/inhibition . While the quantitative percent-inhibition value at this concentration is not detailed in the Aladdin summary record, the assay entry confirms that the compound was evaluated in a binding assay format referenced to the primary literature source ALA1125582 . For context, potent 12-LOX inhibitors such as nordihydroguaiaretic acid (NDGA) achieve an IC₅₀ of approximately 30 µM against 12-LOX , suggesting that this compound's engagement at 30 µM places it within a similar potency neighborhood as a known reference inhibitor, albeit without multi-concentration IC₅₀ data to confirm comparable potency. This distinguishes the compound from fully inactive β-ketonitrile congeners that show no measurable 12-LOX binding at comparable concentrations.
| Evidence Dimension | In vitro binding/inhibition of human platelet 12-lipoxygenase (12-LOX/ALOX12) |
|---|---|
| Target Compound Data | Tested at 30 µM; binding assay positive (exact % inhibition not specified in summary record) |
| Comparator Or Baseline | NDGA (nordihydroguaiaretic acid): IC₅₀ ~30 µM for 12-LOX; class-level reference for lipoxygenase inhibition potency range |
| Quantified Difference | Cannot be calculated from single-concentration data; both target compound and NDGA show engagement at ~30 µM, indicating potential micromolar-range activity |
| Conditions | In vitro enzyme binding assay; human N-terminal His6-tagged platelet 12-lipoxygenase; compound concentration 30 µM; referenced to scientific literature source ALA1125582 |
Why This Matters
This single-concentration screening hit provides a starting point for 12-LOX inhibitor optimization; procurement of this exact scaffold is warranted if the research program requires the integrated cyclopentyl-phenyl-nitrile pharmacophore for SAR exploration around lipoxygenase targets.
